Cas no 128857-77-2 (Cyclo(L-alanylglycyl-L-arginylglycyl-L-a-aspartyl-L-seryl-L-prolyl)(9CI))

Cyclo(L-alanylglycyl-L-arginylglycyl-L-a-aspartyl-L-seryl-L-prolyl) (9CI) is a cyclic hexapeptide featuring a sequence of L-alanine, glycine, L-arginine, glycine, L-aspartic acid, L-serine, and L-proline. Its cyclic structure enhances stability and resistance to enzymatic degradation compared to linear peptides. The inclusion of L-arginine provides a positively charged moiety, potentially improving solubility and interaction with biological targets. The peptide’s rigid conformation may also facilitate selective binding to specific receptors or enzymes, making it useful in biochemical research and drug discovery. Its well-defined structure allows for precise study of peptide-protein interactions, while its synthetic accessibility ensures reproducibility for experimental applications.
Cyclo(L-alanylglycyl-L-arginylglycyl-L-a-aspartyl-L-seryl-L-prolyl)(9CI) structure
128857-77-2 structure
Product Name:Cyclo(L-alanylglycyl-L-arginylglycyl-L-a-aspartyl-L-seryl-L-prolyl)(9CI)
CAS No:128857-77-2
MF:C25H40N10O10
MW:640.646104812622
CID:138478
PubChem ID:11802257
Update Time:2025-06-11

Cyclo(L-alanylglycyl-L-arginylglycyl-L-a-aspartyl-L-seryl-L-prolyl)(9CI) Chemical and Physical Properties

Names and Identifiers

    • Cyclo(L-alanylglycyl-L-arginylglycyl-L-a-aspartyl-L-seryl-L-prolyl)(9CI)
    • CYCLO(-GLY-ARG-GLY-ASP-SER-PRO-ALA)
    • c(GRGDSPA)
    • CYCLIC GRGDSPA
    • 2-[(3S,6S,12S,18S,21S)-12-[3-(diaminomethylideneamino)propyl]-3-(hydroxymethyl)-18-methyl-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazabicyclo[19.3.0]tetracosan-6-yl]acetic acid
    • cyclo(Gly-Arg-Gly-Asp-Ser-Pro-Ala)
    • 128857-77-2
    • Inchi: 1S/C25H40N10O10/c1-12-20(41)29-9-17(37)32-13(4-2-6-28-25(26)27)21(42)30-10-18(38)33-14(8-19(39)40)22(43)34-15(11-36)24(45)35-7-3-5-16(35)23(44)31-12/h12-16,36H,2-11H2,1H3,(H,29,41)(H,30,42)(H,31,44)(H,32,37)(H,33,38)(H,34,43)(H,39,40)(H4,26,27,28)/t12-,13-,14-,15-,16-/m0/s1
    • InChI Key: FWFZEPRYKXWBLR-QXKUPLGCSA-N
    • SMILES: O=C1[C@H](CO)NC([C@H](CC(=O)O)NC(CNC([C@H](CCC/N=C(\N)/N)NC(CNC([C@H](C)NC([C@@H]2CCCN21)=O)=O)=O)=O)=O)=O

Computed Properties

  • Exact Mass: 640.29300
  • Monoisotopic Mass: 640.29288751g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 11
  • Hydrogen Bond Acceptor Count: 20
  • Heavy Atom Count: 45
  • Rotatable Bond Count: 8
  • Complexity: 1190
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 5
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -4.8
  • Topological Polar Surface Area: 317Ų

Experimental Properties

  • Color/Form: Not determined
  • PSA: 314.34000
  • LogP: -2.98560
  • Solubility: Not determined

Cyclo(L-alanylglycyl-L-arginylglycyl-L-a-aspartyl-L-seryl-L-prolyl)(9CI) Security Information

  • Storage Condition:-15°C

Cyclo(L-alanylglycyl-L-arginylglycyl-L-a-aspartyl-L-seryl-L-prolyl)(9CI) Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
abcr
AB477080-1 mg
Cyclo(-Gly-Arg-Gly-Asp-Ser-Pro-Ala); .
128857-77-2
1mg
€323.00 2022-05-20
abcr
AB477080-5 mg
Cyclo(-Gly-Arg-Gly-Asp-Ser-Pro-Ala); .
128857-77-2
5mg
€1,142.00 2022-05-20

Additional information on Cyclo(L-alanylglycyl-L-arginylglycyl-L-a-aspartyl-L-seryl-L-prolyl)(9CI)

Comprehensive Analysis of Cyclo(L-alanylglycyl-L-arginylglycyl-L-a-aspartyl-L-seryl-L-prolyl) (CAS No. 128857-77-2)

Cyclo(L-alanylglycyl-L-arginylglycyl-L-a-aspartyl-L-seryl-L-prolyl), also known by its CAS No. 128857-77-2, is a cyclic peptide compound that has garnered significant attention in the fields of biochemistry and pharmaceuticals. This peptide is composed of six amino acids, including L-alanine, glycine, L-arginine, L-aspartic acid, L-serine, and L-proline, arranged in a cyclic structure. The unique configuration of this peptide contributes to its potential applications in drug development, particularly in targeting specific biological pathways.

The cyclic nature of Cyclo(L-alanylglycyl-L-arginylglycyl-L-a-aspartyl-L-seryl-L-prolyl) enhances its stability compared to linear peptides, making it a promising candidate for therapeutic use. Researchers have explored its role in modulating enzyme activity, cell signaling, and even as a potential anti-inflammatory agent. Given the growing interest in peptide-based therapeutics, this compound aligns with current trends in personalized medicine and targeted drug delivery systems.

One of the most searched questions in the context of cyclic peptides is: "How do cyclic peptides differ from linear peptides in drug development?" The answer lies in their structural stability and resistance to enzymatic degradation. Cyclo(L-alanylglycyl-L-arginylglycyl-L-a-aspartyl-L-seryl-L-prolyl) exemplifies this advantage, as its cyclic structure minimizes susceptibility to proteolytic enzymes, thereby extending its half-life in biological systems.

Another hot topic in the scientific community is the use of computational modeling to predict peptide behavior. Advanced algorithms can simulate the interactions of Cyclo(L-alanylglycyl-L-arginylglycyl-L-a-aspartyl-L-seryl-L-prolyl) with target proteins, accelerating the drug discovery process. This approach is particularly relevant given the increasing demand for AI-driven drug design and high-throughput screening methods.

From a biochemical perspective, the presence of L-arginine in this peptide is noteworthy. Arginine is known for its role in nitric oxide synthesis, which has implications for cardiovascular health. This connection has led to speculation about the peptide's potential in treating conditions related to vascular dysfunction. However, further clinical studies are needed to validate these hypotheses.

The synthesis of Cyclo(L-alanylglycyl-L-arginylglycyl-L-a-aspartyl-L-seryl-L-prolyl) involves sophisticated techniques such as solid-phase peptide synthesis (SPPS) and cyclization strategies. These methods are critical for ensuring the purity and efficacy of the final product. As the demand for custom peptide synthesis grows, optimizing these processes remains a key focus for researchers.

In summary, Cyclo(L-alanylglycyl-L-arginylglycyl-L-a-aspartyl-L-seryl-L-prolyl) (CAS No. 128857-77-2) represents a fascinating area of study in peptide chemistry. Its unique structure, combined with its potential therapeutic applications, makes it a subject of ongoing research. Whether you're a scientist exploring peptide drug development or a student curious about biochemical compounds, this peptide offers a wealth of opportunities for discovery and innovation.

Recommended suppliers
SunaTech Inc.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
SunaTech Inc.
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Yunnanjiuzhen
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Yunnanjiuzhen
Inner Mongolia Xinhong Biological Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Inner Mongolia Xinhong Biological Technology Co., Ltd
Essenoi Fine Chemical Co., Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent